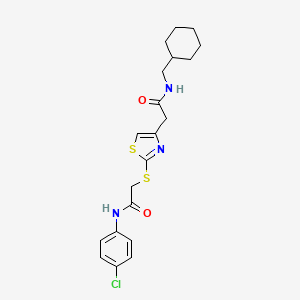
N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- 4-Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Acetamide functional group : Often associated with enhanced solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Cellular Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, leading to programmed cell death.
- Autophagy Induction : In addition to apoptosis, it has been observed to activate autophagic pathways, which can enhance cell death in resistant cancer cell lines .
- Antimicrobial Activity : The thiazole component is linked to antibacterial and antifungal properties, making it a candidate for further investigation in infectious diseases.
Pharmacological Effects
The pharmacological profile of the compound includes:
- Anticancer Activity : Demonstrated effectiveness against various cancer types, including melanoma and pancreatic cancer, with significant tumor growth reduction in preclinical models .
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting further exploration in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from similar compounds. Below is a table comparing its structural features with related entities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-thiazole derivatives | Fluorinated aromatic ring | Investigated for neuroprotective effects |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Explored for various biological activities |
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Research indicates that compounds with thiazole moieties exhibit activity against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Gram-positive and Gram-negative bacteria | |
| D6, D7 (related derivatives) | Antifungal | Fungal species |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | MCF7 (breast cancer) | 12.53 | Apoptosis induction |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction between the compound and its biological receptors, providing insights for further drug design.
Table 3: Molecular Docking Results
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Synthesis Steps Overview
-
Preparation of Thiazole Derivative : The initial step involves synthesizing a thiazole derivative which serves as a key intermediate.
Thiazole Cyclohexylmethylamine→Thiazole derivative
-
Formation of Acetamide : The thiazole derivative is then reacted with acetic anhydride to form the final acetamide product.
Thiazole derivative Acetic anhydride→N−(4−chlorophenyl)−2− Thiazole acetamide
The promising biological activities exhibited by this compound suggest several future research avenues:
- In Vivo Studies : Further investigation into the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapy : Exploring its efficacy in combination with existing antimicrobial or anticancer agents to enhance therapeutic outcomes.
- Mechanistic Studies : Detailed studies on its mechanism of action at the molecular level to identify potential resistance pathways.
特性
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11,13H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAWQMKHOPPETB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













